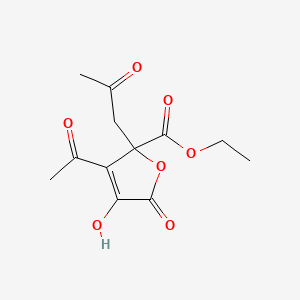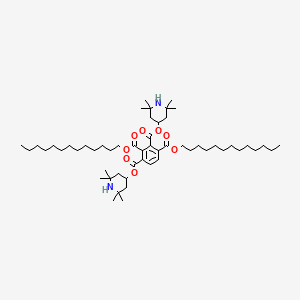
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters: is a complex organic compound with a molecular formula of C54H92N2O8 and a molecular weight of 897.3169. This compound is known for its use in various industrial applications, particularly in the formulation of specialized polymers, resins, coatings, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Butanetetracarboxylicacid can be synthesized by the oxidative cleavage of tetraphthalic acid or anhydride using ozone-containing gas, followed by oxygen-containing gas. The mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Butanetetracarboxylicacid involves similar oxidative processes, ensuring high purity and yield. The compound is often used as a cross-linking agent in the textile industry to improve the properties of cotton fabrics .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Butanetetracarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding anhydride.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form esters and amides.
Common Reagents and Conditions:
Oxidation: Ozone and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products Formed:
Anhydrides: Formed through oxidation.
Simpler Carboxylic Acids: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of specialized polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry to improve the properties of fabrics, such as anti-pilling, wrinkle resistance, and flame retardancy.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Butanetetracarboxylicacid involves its ability to form stable complexes with various substrates. The compound’s multiple carboxylic acid groups allow it to interact with different molecular targets, forming coordination polymers and enhancing the properties of the materials it is used with . The molecular targets and pathways involved include the formation of stable ester and amide bonds, which contribute to the compound’s effectiveness as a cross-linking agent .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Benzenetetracarboxylic acid: Another tetracarboxylic acid used in similar applications.
Tricarballylic acid: A tricarboxylic acid with similar cross-linking properties.
Citric acid: A common tricarboxylic acid used in various industrial applications.
Uniqueness: 1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, is unique due to its combination of multiple carboxylic acid groups and the presence of 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl ester groups. This unique structure allows it to form stable complexes and enhance the properties of materials more effectively than other similar compounds.
Eigenschaften
Molekularformel |
C54H92N2O8 |
|---|---|
Molekulargewicht |
897.3 g/mol |
IUPAC-Name |
2-O,4-O-bis(2,2,6,6-tetramethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C54H92N2O8/c1-11-13-15-17-19-21-23-25-27-29-31-35-61-47(57)43-33-34-44(48(58)63-41-37-51(3,4)55-52(5,6)38-41)45(46(43)50(60)64-42-39-53(7,8)56-54(9,10)40-42)49(59)62-36-32-30-28-26-24-22-20-18-16-14-12-2/h33-34,41-42,55-56H,11-32,35-40H2,1-10H3 |
InChI-Schlüssel |
PKGRRIWSDIEVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(NC(C3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
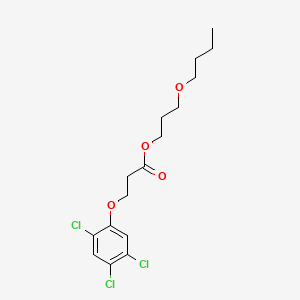
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
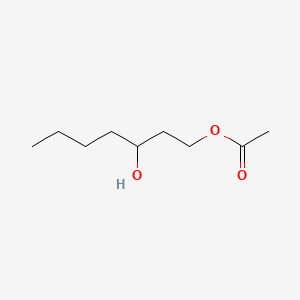
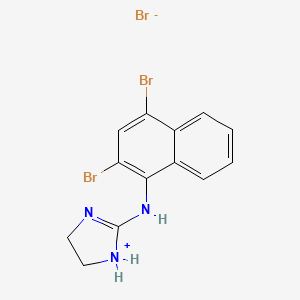



![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
